molecular formula C17H27N3O B15345694 (2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one

Cat. No.: B15345694
M. Wt: 289.4 g/mol
InChI Key: ZZMJQSCMEGPXAV-BZSJEYESSA-N
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Description

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one typically involves multiple steps. One common method involves the reductive amination of a precursor compound with a benzylpiperazine derivative. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the benzyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives
  • 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles

Uniqueness

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one

InChI

InChI=1S/C17H27N3O/c1-3-14(2)16(18)17(21)20-11-9-19(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14?,16-/m1/s1

InChI Key

ZZMJQSCMEGPXAV-BZSJEYESSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

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